REACTION_CXSMILES
|
I[CH2:2][I:3].[CH2:4]([O:6][C:7]([C:9]1[N:10]([CH3:17])[CH:11]=[C:12](C#N)[C:13]=1[NH2:14])=[O:8])[CH3:5].C(ON=O)CC(C)C>C(#N)C>[CH2:4]([O:6][C:7]([C:9]1[N:10]([CH3:17])[CH:11]=[C:12]([C:13]#[N:14])[C:2]=1[I:3])=[O:8])[CH3:5]
|
Name
|
|
Quantity
|
22.15 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
14.75 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(C=C(C1N)C#N)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
25.65 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while heating
|
Type
|
CUSTOM
|
Details
|
the reaction to 35° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
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TEMPERATURE
|
Details
|
the reaction is heated to 65° C
|
Type
|
TEMPERATURE
|
Details
|
cool the reaction mixture to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue
|
Type
|
FILTRATION
|
Details
|
by filtering over silica gel with methylene chloride
|
Type
|
CUSTOM
|
Details
|
triturating the filtrate with hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |